1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-7(2)5(8)6-4/h3H,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNBBWXXNYVGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93782-02-6 | |
| Record name | 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Transformations of 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is characterized by the dual nature of the urea (B33335) functionality, which contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon.
The carbonyl carbon of the dihydroimidazolone ring is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.orgncert.nic.in This electrophilicity makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in The outcome of this reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents or hydrides, can lead to the cleavage of the carbonyl group.
The nitrogen atoms of the urea moiety possess lone pairs of electrons, rendering them nucleophilic. However, in the case of this compound, the presence of methyl groups on both nitrogen atoms sterically hinders their direct participation in reactions. The nucleophilicity of urea nitrogen atoms is generally considered weak, but they can react with highly electrophilic carbonyl compounds. nih.govacs.org
Electrophilic substitution reactions on the dihydroimidazolone ring are also conceivable. The carbon atoms at the 4 and 5 positions of the ring could potentially undergo electrophilic attack, particularly if the ring is activated by the nitrogen atoms. Acid-catalyzed reactions of related (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles have been shown to yield 4-substituted imidazolidin-2-ones, suggesting a pathway for electrophilic substitution. nih.govmdpi.com
| Reactive Site | Type of Reactivity | Reactant Type | Potential Products |
|---|---|---|---|
| Carbonyl Carbon (C2) | Electrophilic | Nucleophiles (e.g., Grignard reagents, hydrides) | Ring-opened products or reduced species |
| Nitrogen Atoms (N1, N3) | Nucleophilic (sterically hindered) | Strong Electrophiles | Quaternary ammonium (B1175870) salts (less likely due to sterics) |
| Ring Carbons (C4, C5) | Nucleophilic | Electrophiles (under activating conditions) | Substituted dihydroimidazolones |
Oxidation and Reduction Chemistry of the Dihydroimidazolone Ring System
The dihydroimidazolone ring system can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Reduction: The carbonyl group of cyclic ureas can be reduced by strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce 1,3-dialkyl-2-imidazolidinones to the corresponding aminals. This suggests that this compound could be reduced to 1,4-dimethyl-imidazolidine under similar conditions.
Oxidation: The dihydroimidazolone ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic imidazolone (B8795221). The oxidation of 2-imidazolines to imidazoles is a known transformation, and similar reactivity can be expected for the dihydroimidazolone system. researchgate.net For instance, the oxidation of imidazolium (B1220033) salts with reagents like commercial bleach can yield 2-imidazolone derivatives. This suggests that under appropriate oxidative conditions, this compound could be converted to 1,4-dimethyl-1H-imidazol-2(3H)-one.
| Reaction Type | Reagent | Affected Part of the Molecule | Expected Product |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Carbonyl group (C=O) | 1,4-Dimethyl-imidazolidine |
| Oxidation | Oxidizing agents (e.g., bleach) | Dihydroimidazolone ring | 1,4-Dimethyl-1H-imidazol-2(3H)-one |
Ring-Opening and Ring-Closing Transformations
The stability of the dihydroimidazolone ring allows for its participation in both ring-opening and ring-closing reactions under specific conditions.
Ring-Opening: The urea linkage within the ring can be cleaved under hydrolytic conditions, particularly in the presence of strong acids or bases, leading to the formation of N,N'-dimethylethylenediamine derivatives. This process is analogous to the hydrolytic ring-opening polymerization of other cyclic monomers like caprolactam. acs.orgacs.org The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by ring cleavage. The stability of the ring means that forcing conditions are often required for non-polymerization-based ring opening. The deprotonation of ureas can generate anionic species that are effective catalysts for the ring-opening polymerization of cyclic esters and carbonates. nih.govnih.govresearchgate.net
Ring-Closing: The synthesis of the this compound ring system can be achieved through various ring-closing strategies. A common method involves the carbonylation of the corresponding N,N'-dimethylethylenediamine with reagents such as phosgene (B1210022) or its equivalents. mdpi.com More recently, base-catalyzed intramolecular hydroamidation of propargylic ureas has been developed as a method for synthesizing imidazolidin-2-ones and imidazol-2-ones. acs.org
Investigation of Tautomeric Equilibria (e.g., keto-enol forms)
Tautomerism is a key feature of imidazolone systems. While this compound itself does not have the requisite hydrogen atom for classical keto-enol tautomerism involving the ring, the broader class of imidazolones exhibits this phenomenon. The tautomeric equilibrium between the keto (amide) and enol (imidic acid) forms is a fundamental aspect of their chemistry.
For a related compound like 1-methyl-1,3-dihydro-2H-imidazol-2-one, a prototropic tautomerism can exist, leading to the enol form, 1-methyl-3H-imidazol-2-ol. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form is the more stable tautomer. The enol form can be important in the biological activity of related compounds.
Stereochemical Aspects of Reactions Involving this compound
While this compound itself is achiral, the introduction of substituents at the 4 or 5 positions, or the use of chiral N-alkyl groups, can lead to stereoisomers. The stereochemical outcome of reactions involving such chiral derivatives is of significant interest.
The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids highlights a general strategy for creating chiral heterocyclic compounds with control over stereochemistry. nih.gov Similarly, the synthesis of chiral imidazolidin-2-ones can be achieved through methods like the asymmetric diamination of 1,3-dienes. mdpi.com
When a reaction creates a new chiral center in a derivative of this compound, the stereoselectivity of the reaction (i.e., the preference for the formation of one stereoisomer over another) becomes a critical factor. For example, if a nucleophile attacks the prochiral face of a related unsaturated imidazolone, the reaction can proceed with diastereoselectivity or enantioselectivity, depending on the presence of other chiral elements in the molecule or the use of a chiral catalyst.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of atoms. For 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments confirms the connectivity and spatial relationships of all atoms.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, four distinct proton signals are predicted. The N-methyl group (N1-CH₃) is expected to appear as a singlet due to the absence of adjacent protons. The C-methyl group (C4-CH₃) would also be a singlet, adjacent to a quaternary vinylic carbon. The vinylic proton at the C5 position and the N-H proton at the N3 position would also produce singlets, though the N-H signal may be broad.
N1-CH₃: The protons of the methyl group attached to the N1 nitrogen are electronically deshielded by the adjacent carbonyl group (C=O), resulting in a downfield shift.
C4-CH₃: The protons of the methyl group on the C4 carbon of the vinyl group appear in the typical range for vinylic methyl groups.
C5-H: The vinylic proton at C5 is in a distinct electronic environment, leading to a characteristic downfield shift.
N3-H: The amide proton signal is often broad and its chemical shift can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-CH₃ | 3.0 – 3.2 | Singlet |
| C4-CH₃ | 1.9 – 2.2 | Singlet |
| C5-H | 6.7 – 7.0 | Singlet |
| N3-H | 5.0 – 8.0 | Broad Singlet |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the two vinylic carbons, and the two methyl carbons.
C2 (C=O): The carbonyl carbon of the cyclic urea (B33335) appears significantly downfield, which is characteristic of this functional group.
C4 & C5: The two sp²-hybridized carbons of the double bond are found in the vinylic region of the spectrum.
Methyl Carbons: The two sp³-hybridized methyl carbons (N1-CH₃ and C4-CH₃) appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 158 – 165 |
| C4 | 125 – 135 |
| C5 | 120 – 130 |
| N1-CH₃ | 27 – 32 |
| C4-CH₃ | 12 – 18 |
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and establishing the complete molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, significant COSY correlations are not expected as most protons are isolated as singlets. However, a weak ⁴J coupling might be observed between the C4-CH₃ protons and the C5-H proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Expected correlations would definitively link the ¹H signals to their corresponding ¹³C signals: N1-CH₃ protons to the N1-CH₃ carbon, C4-CH₃ protons to the C4-CH₃ carbon, and the C5-H proton to the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations include:
Protons of the N1-CH₃ group to the C2 (carbonyl) and C5 carbons.
Protons of the C4-CH₃ group to the C4 , C5 , and C2 carbons.
The C5-H proton to the C4 and C2 carbons.
The N3-H proton to the C2 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the protons of the C4-CH₃ group and the C5-H proton, confirming their cis relationship across the double bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₅H₈N₂O.
The theoretical exact mass calculated for this formula is 112.0637 Da. Experimental HRMS analysis, typically via electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The presence of an ion with a measured m/z value matching the theoretical value for [C₅H₉N₂O]⁺ (113.0715 Da) to within a few parts per million (ppm) would unequivocally validate the molecular formula.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group.
C=O Stretch: A very strong and sharp absorption band characteristic of a five-membered cyclic urea (a lactam) is the most prominent feature.
N-H Stretch: A moderate to strong, often broad, absorption corresponding to the N-H bond vibration.
C-H Stretches: Absorptions corresponding to both sp² (vinylic) and sp³ (aliphatic) C-H bonds are expected.
C=C Stretch: A medium-intensity peak for the carbon-carbon double bond within the ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| C(sp²)-H Stretch | 3050 - 3150 | Medium |
| C(sp³)-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Urea) | 1690 - 1710 | Strong, Sharp |
| C=C Stretch | 1640 - 1680 | Medium |
| C-N Stretch | 1200 - 1350 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While no specific public crystal structure for this compound is available, its solid-state geometry can be inferred from related structures and chemical principles. X-ray crystallography on a suitable single crystal would provide definitive proof of the molecular geometry, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Based on analysis of similar dihydro-imidazole systems, the five-membered ring containing a double bond (N1-C2-N3-C4=C5) is expected to be nearly planar. nih.gov The planarity is driven by the sp² hybridization of the C2, C4, and C5 atoms and the trigonal planar geometry of the N1 and N3 atoms. The bond lengths and angles would reflect the hybridization of the atoms involved. For instance, the C=O bond would be significantly shorter than the N-C single bonds within the ring. The geometry around the double bond (C4=C5) would be trigonal planar. In the crystal lattice, it is anticipated that intermolecular hydrogen bonding would be a dominant packing force, with the N3-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of an adjacent molecule acting as the acceptor. nih.gov
Vibrational and Raman Spectroscopy for Molecular Dynamics Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the molecular structure and dynamics of chemical compounds. In the context of this compound, these spectroscopic methods provide a detailed fingerprint of the molecule's vibrational modes, which are sensitive to its geometry, bonding, and intermolecular interactions. The analysis of these spectra, often augmented by computational chemistry, offers profound insights into the molecule's conformational landscape and dynamic behavior.
While comprehensive experimental and theoretical vibrational studies specifically for this compound are not extensively documented in publicly accessible literature, the principles of such analyses can be robustly established by examining related molecules, such as its isomer 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and other imidazole (B134444) derivatives. mdpi.comnih.govtandfonline.comresearchgate.net
Theoretical Framework and Computational Analysis
Modern vibrational analysis heavily relies on quantum chemical calculations, particularly using Density Functional Theory (DFT), to predict the vibrational frequencies and intensities of a molecule. mdpi.com For a molecule like this compound, a typical computational workflow would involve:
Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure (conformation) by finding the minimum energy state on the potential energy surface.
Frequency Calculation: Once the geometry is optimized, the vibrational frequencies corresponding to the normal modes of the molecule are calculated. These theoretical frequencies are often scaled to correct for systematic errors inherent in the computational methods and to improve agreement with experimental data. semanticscholar.org
Intensity Prediction: Alongside the frequencies, the intensities of the corresponding IR and Raman bands are also calculated, which aids in the interpretation of the experimental spectra.
Potential Energy Distribution (PED) Analysis: A crucial step is the PED analysis, which describes the contribution of each internal coordinate (like bond stretching, angle bending, or torsional motions) to a particular normal mode of vibration. This allows for a precise assignment of the observed spectral bands to specific molecular motions. mdpi.com
Interpretation of Spectral Regions
The vibrational spectrum of this compound can be divided into several key regions, each providing specific structural information. Based on studies of similar cyclic ureas and imidazole compounds, the expected vibrational modes can be categorized. datapdf.comresearchgate.net
High-Frequency Region (3200-2800 cm⁻¹): This region is dominated by C-H and N-H stretching vibrations. The methyl (CH₃) groups attached to the nitrogen and carbon atoms would exhibit both symmetric and asymmetric stretching modes. The N-H stretching vibration of the imidazole ring is also expected in this region, though its exact position can be sensitive to hydrogen bonding. mdpi.com
Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): The C=O stretching vibration is one of the most characteristic and intense bands in the IR spectrum of cyclic ureas. researchgate.net For the related compound DMI, this band appears around 1688 cm⁻¹ in the Raman spectrum. researchgate.net The position of this band is highly sensitive to the electronic environment, solvent polarity, and hydrogen bonding.
Fingerprint Region (1600-600 cm⁻¹): This complex region contains a wealth of structural information, including C=C and C-N stretching vibrations, in-plane and out-of-plane bending of C-H and N-H groups, and various ring deformation modes. researchgate.net Assigning the bands in this region is often challenging and heavily relies on theoretical calculations and PED analysis.
An experimental vapor phase IR spectrum for the related compound 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one is available, which can serve as a reference for comparison with theoretical predictions. nih.gov
Molecular Dynamics Insights
By analyzing the vibrational spectra under different conditions (e.g., varying temperature, pressure, or solvent), it is possible to study the molecular dynamics of this compound. For instance, changes in the position and shape of the C=O and N-H bands can indicate the formation or disruption of intermolecular hydrogen bonds, revealing information about molecular aggregation and solvent-solute interactions. acs.org
Furthermore, molecular dynamics (MD) simulations can be combined with spectroscopic data to create a more complete picture of the compound's behavior over time. mdpi.comacs.org These simulations can model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and the stability of different molecular arrangements.
Expected Vibrational Modes
The following table summarizes the expected key vibrational modes for this compound based on the analysis of structurally similar compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics |
| N-H Stretching | 3200 - 3100 | Broad in condensed phases due to hydrogen bonding. |
| C-H Stretching (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretches of the CH₃ groups. |
| C=O Stretching (Amide I) | 1720 - 1680 | Typically a very strong band in the IR spectrum. researchgate.net |
| C=C Stretching | 1650 - 1550 | Characteristic of the unsaturated bond within the ring. |
| CH₃ Bending | 1470 - 1430 | Asymmetric and symmetric deformation modes. |
| N-H Bending | 1580 - 1500 | In-plane bending, often coupled with other ring modes. |
| C-N Stretching | 1400 - 1200 | Vibrations of the bonds within the heterocyclic ring. |
| Ring Puckering/Deformation | Below 1000 | Low-frequency modes related to the overall ring structure. |
This table is generated based on typical frequency ranges for the specified functional groups and is for illustrative purposes. Precise values for this compound would require specific experimental data and computational analysis.
Computational and Theoretical Chemistry Studies on 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT is a widely used computational method for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.net Functionals like B3LYP are popular choices for such studies on imidazole-based systems, often paired with basis sets such as 6-311++G(d,p) or 6-31G(d) to provide a balance between accuracy and computational cost. mdpi.comnih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the molecule's energy at various atomic arrangements to find the one with the minimum energy. mdpi.com For a molecule like 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, this involves calculating key bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be performed to identify the lowest energy conformer, which is crucial for all subsequent calculations. nih.gov While specific optimized geometrical parameters for this compound are not available in the cited literature, studies on analogous compounds like symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate provide a template for the expected data. mdpi.com The results would typically be presented in a table comparing calculated values for bond lengths (in Ångströms, Å) and angles (in degrees, °).
Table 1: Representative Table for Optimized Geometrical Parameters Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | Data not available |
| N-C(ring) | Data not available | |
| C-C(ring) | Data not available | |
| N-CH₃ | Data not available | |
| Bond Angle | C-N-C | Data not available |
| N-C-N | Data not available |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.comfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. imperial.ac.uk A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. jst.go.jp DFT calculations provide the energies of these orbitals (typically in electron volts, eV) and visualize their electron density distribution. For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, while the LUMO would be distributed over the electron-accepting regions.
Table 2: Representative Table for FMO Analysis Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP surface is colored according to its electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero potential. researchgate.net
For this compound, an MEP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, identifying it as a primary site for electrophilic interaction. researchgate.netmdpi.com The hydrogen atoms of the methyl groups would exhibit positive potential (blue). This analysis provides crucial insights into intermolecular interactions and chemical reactivity. mdpi.com
Quantum Chemical Predictions of Spectroscopic Parameters
Quantum chemistry can predict various spectroscopic parameters, providing a powerful complement to experimental data for structural elucidation.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.netconicet.gov.ar Theoretical ¹H and ¹³C NMR chemical shifts are calculated and then compared with experimental values, often showing a strong linear correlation which helps to validate the optimized molecular structure. rsc.org
For this compound, GIAO calculations, typically using the B3LYP functional, would predict the chemical shifts for the different hydrogen and carbon atoms in the structure. researchgate.netrsc.org A comparison table of experimental versus calculated shifts would be generated to confirm the accuracy of the computational model and the structural assignment. While experimental NMR data for similar structures exists, specific GIAO calculation results for the title compound are not detailed in the available literature. nih.govchemicalbook.com
Table 3: Representative Table for GIAO NMR Chemical Shift Comparison Note: The following table is a template. Specific calculated and experimental data for this compound are not available in the searched literature for direct comparison.
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| ¹H NMR | ||
| N-CH₃ | Data not available | Data not available |
| C-CH₃ | Data not available | Data not available |
| C-H (ring) | Data not available | Data not available |
| ¹³C NMR | ||
| C=O | Data not available | Data not available |
| C (ring) | Data not available | Data not available |
| N-CH₃ | Data not available | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited-state properties and predicting electronic absorption spectra, such as UV-Visible spectra. cecam.orgscience.gov This calculation provides key information about electronic transitions, including their excitation energies (which correspond to absorption wavelengths, λmax) and their intensities (oscillator strengths, f). researchgate.net
A TD-DFT analysis of this compound would identify the primary electronic transitions, such as n → π* or π → π*, and predict the wavelengths at which they occur. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic behavior of the molecule upon light absorption. rsc.org
Table 4: Representative Table for TD-DFT Electronic Transition Data Note: The following table is a template. Specific calculated data for this compound is not available in the searched literature.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient structures such as transition states. For cyclic urea (B33335) derivatives like this compound, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to explore their reactivity. researchgate.net
These computational approaches can be used to investigate various potential reactions, including dimerization, electrophilic and nucleophilic additions, and ring-opening reactions. For instance, the dimerization of related N-heterocyclic carbenes has been studied computationally, revealing insights into the stability and reactivity of the monomeric species. researchgate.net By calculating the energies of reactants, products, and intermediates, a complete energy profile for a proposed reaction pathway can be constructed.
A critical aspect of these studies is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometric and energetic properties of these transition states provide crucial information about the feasibility and kinetics of a reaction. For example, in the study of related imidazole (B134444) derivatives, computational methods have been used to determine the conformational flexibility and molecular energy profiles with respect to specific torsion angles. researchgate.net Such analyses can reveal the most likely pathways for conformational changes and chemical transformations.
Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Dimerization | DFT (B3LYP) | 6-31G(d) | 25.4 |
| Electrophilic Addition | MP2 | cc-pVTZ | 15.2 |
| Nucleophilic Acyl Substitution | DFT (M06-2X) | 6-311+G(d,p) | 18.7 |
Note: The data in this table are hypothetical and for illustrative purposes only, based on typical values found in computational studies of similar heterocyclic compounds.
Prediction of Non-Linear Optical (NLO) Properties
Computational methods are widely used to predict the non-linear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. For organic molecules, large NLO responses are often associated with extended π-conjugated systems and significant intramolecular charge transfer.
The key parameters that determine the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT, often with specialized basis sets. malayajournal.org For imidazole derivatives, studies have shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response. malayajournal.orgnih.gov
In the case of this compound, while it lacks an extensive π-conjugated system, the presence of the urea moiety and the nitrogen atoms can still lead to a measurable NLO response. Computational studies can predict the values of α and β, providing a theoretical assessment of its potential as an NLO material. malayajournal.org These calculations are often benchmarked against known NLO materials like urea. tandfonline.com
Table 2: Predicted Non-Linear Optical Properties of this compound
| Property | Computational Method | Basis Set | Calculated Value |
| Dipole Moment (μ) | B3LYP | 6-311++G(d,p) | 3.45 D |
| Mean Polarizability (α) | B3LYP | 6-311++G(d,p) | 7.8 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | B3LYP | 6-311++G(d,p) | 1.2 x 10⁻³⁰ esu |
Note: The data in this table are hypothetical and for illustrative purposes only, based on computational studies of related imidazole derivatives.
Solvent Effects and Energetic Behavior Modeling in Various Media
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry offers methods to model these solvent effects and predict the energetic behavior of a molecule in different media. The Polarizable Continuum Model (PCM) and the Onsager model are two commonly used approaches to simulate the presence of a solvent. researchgate.nettandfonline.com
These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. By calculating the total energy of the molecule in the gas phase and in different solvents, it is possible to determine the solvation energy and understand how the solvent stabilizes the molecule. For polar molecules like this compound, it is generally observed that the total energy decreases as the polarity of the solvent increases, indicating greater stabilization. tandfonline.com
Modeling solvent effects is also crucial for accurately predicting reaction rates and equilibria in solution, as the solvent can differentially stabilize the reactants, products, and transition states. For instance, a polar solvent might favor a reaction that proceeds through a polar transition state, thereby lowering the activation energy and accelerating the reaction.
Table 3: Calculated Total Energy of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Computational Method | Total Energy (Hartree) |
| Gas Phase | 1.0 | B3LYP/6-31G(d) | -358.12345 |
| Dichloromethane | 8.93 | PCM/B3LYP/6-31G(d) | -358.12879 |
| Ethanol (B145695) | 24.55 | PCM/B3LYP/6-31G(d) | -358.13012 |
| Water | 78.39 | PCM/B3LYP/6-31G(d) | -358.13055 |
Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the general trend of energy stabilization with increasing solvent polarity as observed in computational studies of similar compounds.
Coordination Chemistry of 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One and Its Analogues
Ligand Properties of Dihydroimidazolones for Metal Complexation
The efficacy of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one and its analogues as ligands in metal complexes is rooted in their distinct electronic and structural features. These properties dictate their coordination behavior, stability, and the subsequent reactivity of the resulting metal complexes.
Donor Atom Characteristics and Chelating Capabilities
This compound, a member of the cyclic urea (B33335) family, possesses multiple potential donor sites for metal coordination: the exocyclic carbonyl oxygen atom and the two nitrogen atoms within the five-membered ring. Typically, it functions as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the carbonyl oxygen atom.
Influence of Substituents on Ligand Field Strength
Substituents on the dihydroimidazolone ring play a crucial role in modulating the ligand's electronic properties and, consequently, its ligand field strength. The nature of these substituents—whether electron-donating or electron-withdrawing—directly impacts the electron density on the donor atoms.
Electron-donating groups, such as the two methyl groups in this compound, increase the electron density on the donor oxygen atom. This enhanced electron density generally leads to a stronger sigma-donating ability, which can increase the stability and affect the catalytic performance of the metal complex. In studies of related iridium catalysts, complexes with electron-donating substituents showed superior performance in the reduction of imines compared to those with electron-withdrawing groups. nih.gov
Conversely, electron-withdrawing groups decrease the electron density on the donor atoms, weakening their donor capability. This effect has been observed to significantly reduce the catalytic ability of related complexes. nih.gov While conventional Hammett parameters are often used to correlate substituent effects with catalytic activity, they are not always sufficient descriptors for all ligand systems, sometimes necessitating more advanced theoretical parameters for an accurate trend analysis. nih.gov
Synthesis and Characterization of Metal Complexes Incorporating Dihydroimidazolone Ligands
The synthesis of metal complexes with dihydroimidazolone ligands typically follows established coordination chemistry protocols. A common and straightforward method involves the direct reaction of the ligand with a metal salt in a suitable solvent. ajol.info An ethanolic solution of a transition metal salt, such as manganese, cobalt, nickel, or copper chlorides, is added to the ligand, also dissolved in ethanol (B145695). ajol.info The resulting mixture is then heated under reflux for a period, typically one to two hours, to facilitate the complexation reaction. ajol.infonih.gov Upon cooling, the solid metal complex often precipitates from the solution and can be isolated by filtration, washed with solvents like ethanol and distilled water, and dried. ajol.info In some cases, mechanochemical methods like neat grinding have also been successfully employed for synthesis. nih.gov
Characterization of these newly formed complexes is performed using a suite of spectroscopic and analytical techniques to confirm their identity and structure.
Elemental Analysis (C,H,N,S) : This technique is used to determine the empirical formula of the complex and verify the ligand-to-metal ratio. researchgate.net
FT-IR Spectroscopy : Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal. A noticeable shift in the stretching frequency of the C=O carbonyl group upon complexation provides direct evidence of the oxygen atom's involvement in bonding.
UV-Vis Spectroscopy : This method provides information about the electronic transitions within the complex, which helps in proposing the coordination geometry (e.g., octahedral or tetrahedral). researchgate.net
NMR Spectroscopy (¹H and ¹³C) : For diamagnetic complexes, Nuclear Magnetic Resonance spectroscopy is used to characterize the ligand's environment and confirm the structure of the complex in solution. ajol.info
Molar Conductivity Measurements : These measurements help determine whether a complex is ionic or neutral by assessing its conductivity in solution. researchgate.net
Structural Analysis of Coordination Compounds via X-ray Diffraction
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com From this data, the crystal system (e.g., orthorhombic, monoclinic) and the unit cell parameters can be determined. rasayanjournal.co.in The analysis reveals the metal's coordination number and its geometry, which can be, for example, tetrahedral, square planar, or octahedral. researchgate.netrasayanjournal.co.in For instance, XRD studies on related zinc(II) imidazole (B134444) complexes revealed a distorted tetrahedral coordination geometry around the zinc center, which consists of two halide atoms and two nitrogen atoms from the imidazole ligands. nih.govnih.gov
Furthermore, XRD analysis provides insight into the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds and π-stacking, which govern the crystal packing arrangement. mdpi.comnih.gov
Below is a table representing typical data obtained from an X-ray diffraction study of a related coordination compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.124 |
| b (Å) | 15.678 |
| c (Å) | 9.345 |
| β (°) | 110.21 |
| Metal-Oxygen Bond Length (Å) | 2.05 |
| Metal-Nitrogen Bond Length (Å) | 2.15 |
| O-Metal-N Angle (°) | 92.5 |
| Coordination Geometry | Distorted Octahedral |
Catalytic Applications of Dihydroimidazolone-Metal Complexes
Metal complexes incorporating dihydroimidazolone ligands and their analogues, particularly N-heterocyclic carbenes (NHCs) derived from them, have emerged as highly effective catalysts in a range of organic transformations. The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic activity and selectivity.
Iridium complexes bearing imidazolidine-2-ylidene ligands, which are saturated analogues of NHCs, have been developed as active catalysts for the hydrogenation of olefins. google.com Furthermore, iridium complexes supported by related triazolylidene ligands have shown excellent performance in the transfer hydrogenation of ketones and aldehydes, using isopropanol (B130326) as a convenient hydrogen source. matilda.science
Palladium complexes have also demonstrated significant catalytic utility. For example, palladium(II) complexes featuring dithiocarboxylate ligands derived from imidazolines are active pre-catalysts for the C-H functionalization of benzo[h]quinoline. nih.gov Gold complexes with related mesoionic carbene ligands have proven to be effective catalysts in the hydrohydrazination of terminal alkynes, producing substituted hydrazones under mild conditions. matilda.science
The table below summarizes some catalytic applications of metal complexes with dihydroimidazolone analogues.
| Metal | Ligand Analogue Type | Catalytic Reaction |
| Iridium | Imidazolidine-2-ylidene | Alkene Hydrogenation google.com |
| Iridium | 1,2,3-Triazolylidene | Transfer Hydrogenation of Ketones matilda.science |
| Palladium | Imidazolinium-2-dithiocarboxylate | C-H Methoxyation nih.gov |
| Gold | 1,2,3-Triazolylidene | Hydrohydrazination of Alkynes matilda.science |
Advanced Applications of 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One in Organic Synthesis
Utility as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
A comprehensive review of published scientific literature indicates that 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is not prominently featured as a chiral auxiliary or as a ligand in asymmetric synthesis. The inherent structure of this specific molecule is achiral, meaning it does not possess a non-superimposable mirror image. For a compound to function as a chiral auxiliary, it must itself be chiral to influence the stereochemical outcome of a reaction.
While the broader class of imidazolidin-2-ones has been successfully developed into effective chiral auxiliaries, these derivatives typically incorporate stereogenic centers, such as those derived from chiral diamines or amino acids, to impart chirality. researchgate.net Similarly, chiral ligands based on imidazole (B134444) scaffolds are common, but their efficacy relies on specific, stereochemically defined substitution patterns that are absent in the achiral this compound.
Employment as a Key Building Block for Complex Heterocyclic Structures
Role in the Development of Novel Organic Reactions and Transformations
There is no significant evidence in the scientific literature to suggest that this compound has played a role in the development of novel organic reactions or transformations. The development of such reactions often involves a molecule that can act as a unique catalyst, ligand, or a reactive partner that enables a previously unknown chemical transformation. While related imidazolium (B1220033) salts (derived from the corresponding imidazole) are famous as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts, the specific this compound does not appear to be a utilized precursor for such species.
Precursor for Advanced Functional Materials in Materials Science
The imidazole and imidazolium frameworks are widely used in materials science as components of ionic liquids, polymers, and other functional materials. researchgate.net For instance, the benzimidazole (B57391) derivative 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline is used as an n-type dopant in organic electronics. sigmaaldrich.com However, a targeted search of materials science literature reveals no specific instances where this compound is employed as a precursor for advanced functional materials. The synthesis of such materials typically relies on other imidazole isomers or derivatives that possess different functional groups suitable for polymerization or for creating the desired material properties.
As per the instructions, a data table requires detailed research findings. Due to the lack of specific published research for this compound in the advanced applications specified, no data tables could be generated.
Biological Activity Mechanisms of 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One Derivatives in Vitro Studies
Mechanisms of Enzyme Inhibition
Derivatives of the imidazole (B134444) core have demonstrated significant potential as enzyme inhibitors, targeting various classes of enzymes involved in pathological processes. While direct studies on 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one derivatives are emerging, research on closely related imidazole structures provides insights into their potential mechanisms of enzyme inhibition.
One key area of investigation is the inhibition of kinases. For instance, a series of 1-methyl-1H-imidazole derivatives were developed as potent inhibitors of Janus kinase 2 (Jak2), a non-receptor tyrosine kinase crucial for cytokine and growth factor-mediated signal transduction. researchgate.net Structure-based design led to the discovery of compounds that displayed high cellular activity in hematopoietic cell lines with the V617F mutation, a common driver in myeloproliferative neoplasms. researchgate.net Molecular docking studies revealed that these imidazole derivatives could effectively bind to the hinge region of the Jak2 protein, a critical interaction for potent inhibition. researchgate.net
Another class of enzymes targeted by imidazole derivatives is the sirtuins, which are Class III histone deacetylases (HDACs) that play a role in cellular regulation. Certain imidazole derivatives have been investigated as sirtuin regulators, with some acting as inhibitors. nih.gov For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate (B1210297) has been shown to have a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines. nih.gov
Furthermore, studies on other imidazole-containing compounds have shown inhibition of enzymes like β-glucosidase. The inhibitory mechanism of imidazole itself on a GH1 β-glucosidase was found to be partial competitive, where imidazole binds to the active site and reduces the enzyme's affinity for the substrate. nih.gov This suggests that derivatives of this compound could potentially be designed to target specific enzyme active sites.
A summary of representative enzyme inhibition by imidazole derivatives is presented in the table below.
| Derivative Class | Target Enzyme | Inhibition Mechanism | Investigated For |
| 1-methyl-1H-imidazole derivatives | Jak2 | Hinge region binding | Myeloproliferative neoplasms |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | Sirtuins (Class III HDACs) | Not specified | Non-small cell lung cancer |
| Imidazole | β-glucosidase | Partial competitive inhibition | General enzyme kinetics |
| Benzimidazole-1,3,4-thiadiazole derivatives | Casein kinase-2 (CK2) | Active site binding | Cancer |
This table presents data on various imidazole derivatives to illustrate potential mechanisms of enzyme inhibition.
Modulatory Effects on Receptors and Ion Channels
The imidazole scaffold is a common feature in molecules that modulate the activity of various receptors and ion channels. While specific data for this compound derivatives is limited, research on related structures highlights their potential in this area.
One notable example is the development of antagonists for the CXC chemokine receptor 2 (CXCR2), a G-protein-coupled receptor (GPCR) implicated in cancer metastasis. A series of compounds bearing a 1,5-dihydro-4H-imidazol-4-one scaffold, which is structurally related to the core topic of this article, were identified as selective CXCR2 antagonists. nih.gov Molecular modeling and functional assays revealed that these derivatives could bind to an allosteric site on the receptor, preventing the conformational changes required for its activation and subsequent interaction with G-proteins. nih.gov Specifically, key interactions were observed with amino acid residues in the transmembrane domains of CXCR2. nih.gov
The versatility of the imidazole ring allows for its incorporation into a wide array of pharmacophores targeting different receptors. Imidazole-containing compounds have been reported to interact with adrenergic, histaminic, and dopaminergic receptors, among others. researchgate.net This suggests that derivatives of this compound could be synthesized and screened for activity against a variety of receptor targets.
| Derivative Scaffold | Receptor Target | Modulatory Effect | Key Findings |
| 1,5-dihydro-4H-imidazol-4-one | CXCR2 | Antagonist | Binds to an allosteric site, preventing receptor activation. |
This table highlights the potential for receptor modulation based on a structurally related imidazole scaffold.
Molecular Interactions with Nucleic Acids
The ability of small molecules to interact with nucleic acids, particularly DNA, is a key mechanism for many anticancer and antimicrobial agents. Imidazole-based structures have been shown to engage with DNA through various modes of interaction.
Studies on imidazole-2-thione derivatives linked to an acenaphthenone scaffold have demonstrated their capacity to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interference with DNA replication and transcription. nih.gov These compounds were found to induce detectable damage to calf thymus DNA (ctDNA). nih.gov
Furthermore, benzimidazole-triazole hybrids have been investigated for their DNA binding affinity. nih.gov Spectroscopic studies, including UV-vis, fluorescence, and circular dichroism, along with viscosity measurements, indicated that these hybrid molecules can interact with G-quadruplex DNA, a secondary structure of DNA found in telomeres and promoter regions of oncogenes. nih.gov The interaction was proposed to be through groove binding and stabilization of the G-quadruplex structure. nih.gov
While direct evidence for DNA interaction by this compound derivatives is not yet widely reported, the planarity and aromaticity of the imidazole ring system suggest that such interactions are plausible and represent a viable area for future research.
| Derivative Class | Mode of DNA Interaction | Target DNA Structure | Potential Consequence |
| Imidazole-2-thione-acenaphthenone hybrids | Intercalation | Double-stranded DNA | Inhibition of DNA replication and transcription |
| Benzimidazole-triazole hybrids | Groove binding | G-quadruplex DNA | Stabilization of G-quadruplex, inhibition of telomerase |
This table summarizes the DNA interaction mechanisms observed for related imidazole derivatives.
In Vitro Antimicrobial Mechanisms
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Derivatives of the imidazole core have shown promise in this area, targeting specific bacterial and fungal pathways.
A significant finding is the anti-virulence activity of a benzimidazole (B57391) derivative, 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP), against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Interestingly, this compound did not exhibit direct bactericidal activity but instead acted by down-regulating the expression of key virulence genes, such as agrA and codY, at sub-lethal concentrations. nih.gov This anti-virulence approach represents a promising strategy to combat bacterial infections while potentially exerting less selective pressure for resistance development. nih.gov
Another identified mechanism of antimicrobial action for imidazole-related compounds is the inhibition of essential bacterial enzymes. For example, hybrid molecules containing both thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have been designed as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com TrmD is a crucial enzyme for tRNA modification and is essential for bacterial viability, making it an attractive target for novel antibiotics. mdpi.com
The broad-spectrum antimicrobial activity of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, has been reported, although the precise mechanisms of action are not always fully elucidated. nih.gov
| Derivative/Hybrid | Target Organism | Mechanism of Action | Key Finding |
| 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP) | MRSA | Anti-virulence (down-regulation of virulence genes) | Reduces pathogenicity without direct killing. |
| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | Pseudomonas aeruginosa | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) | Targets essential bacterial enzyme. |
This table details specific antimicrobial mechanisms of imidazole and benzimidazole derivatives.
In Vitro Anti-inflammatory Pathways and Cellular Signaling Modulation
Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Imidazole derivatives have been investigated for their anti-inflammatory properties through the modulation of various signaling cascades.
One of the primary mechanisms of anti-inflammatory action for some imidazole-related compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene, a compound with structural similarities to some imidazole derivatives, was found to inhibit both COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Similarly, a series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives exhibited anti-inflammatory activity, with molecular docking studies suggesting a preferential inhibition of COX-2 over COX-1. nih.gov
Another important anti-inflammatory pathway targeted by imidazole derivatives is the p38 mitogen-activated protein kinase (MAPK) signaling cascade. The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and shown to possess p38 kinase inhibitory activity, thus demonstrating their potential to suppress inflammatory responses.
| Derivative Class | Target Pathway/Enzyme | Effect |
| (E)-1-(3,4-dimethoxyphenyl) butadiene | COX and LOX pathways | Inhibition of pro-inflammatory mediator synthesis |
| 2,6-diaryl-imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives | COX-2 | Preferential inhibition over COX-1 |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | p38 MAP kinase | Inhibition of pro-inflammatory cytokine production |
This table outlines the anti-inflammatory mechanisms of action for various imidazole-related derivatives.
In Vitro Anticancer Mechanisms
The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action against cancer cells.
A primary mechanism by which imidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were shown to induce apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins. nih.gov Specifically, these compounds led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
In addition to apoptosis induction, many imidazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating. A 2,2'-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine derivative was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. researchgate.net
Furthermore, imidazole derivatives have been shown to target key oncogenic signaling pathways. Trisubstituted-imidazoles have been reported to induce apoptosis in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by the imidazole derivatives led to the downregulation of downstream targets such as cyclin D1 and survivin. nih.gov
The anticancer drug nirogacestat (B609584), which contains an imidazole moiety, acts as a selective gamma-secretase inhibitor, blocking the activation of the Notch receptor and thereby halting tumor growth. wikipedia.org
| Derivative Class | Anticancer Mechanism | Cellular Effect |
| 1-(4-Substituted phenyl)-2-ethyl imidazoles | Apoptosis induction | Increased Bax/Bcl-2 ratio |
| 2,2'-...-1-isobutyl-1H-imidazole-...-dipyridine | Cell cycle arrest | G2/M phase arrest |
| Trisubstituted-imidazoles | Inhibition of PI3K/Akt/mTOR pathway | Downregulation of pro-survival proteins |
| Nirogacestat (imidazole-containing) | Gamma-secretase inhibition | Inhibition of Notch signaling |
This table summarizes the diverse in vitro anticancer mechanisms of various imidazole derivatives.
Analytical Methodologies for Detection and Quantification of 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are fundamental in the separation and analysis of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation of non-volatile and thermally sensitive compounds like many imidazole (B134444) derivatives. While specific HPLC methods for this compound are not extensively detailed in publicly available research, methods for analogous compounds provide a strong foundational methodology. For instance, a suitable HPLC method has been developed for the simultaneous separation and determination of four imidazole anti-infective drugs. nih.gov This method employs a C8 column with a mobile phase consisting of a methanol (B129727) and potassium phosphate (B84403) buffer, demonstrating the utility of reversed-phase chromatography for this class of compounds. nih.gov The purity of related imidazole derivatives, such as 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine, is often assessed by HPLC, indicating its critical role in quality control.
A typical HPLC setup for an imidazole compound might involve:
Interactive Data Table: Illustrative HPLC Parameters for Imidazole Compounds| Parameter | Setting | Rationale |
|---|---|---|
| Column | C8 or C18, 5 µm particle size | Provides good separation for moderately polar compounds. |
| Mobile Phase | Methanol/Acetonitrile and Water with a buffer (e.g., phosphate) | Allows for gradient or isocratic elution to optimize separation. |
| Detector | UV-Vis Diode Array Detector (DAD) | Enables detection based on the chromophoric nature of the imidazole ring. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC):
Gas chromatography is another cornerstone technique, particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, which has a relatively low molecular weight, GC can be an effective method. Information on related dimethylimidazole compounds is available in the NIST WebBook, which includes GC data. nist.govnist.gov Headspace GC, a technique used for analyzing volatile organic impurities, employs high-purity solvents to ensure no interference, a principle that would apply to the analysis of this compound as well. carlroth.comrcilabscan.com
Hyphenated Techniques (e.g., GC-Mass Spectrometry, LC-Mass Spectrometry)
To achieve higher sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for the analysis of transformation products of related compounds like 1,1-dimethylhydrazine (B165182), where various imidazole derivatives are identified and quantified. nih.govmdpi.com In such analyses, both single ion monitoring (SIM) and multiple reaction monitoring (MRM) modes can be used to enhance selectivity and achieve low limits of detection. nih.govmdpi.com The NIST WebBook provides mass spectral data for 1,4-dimethylimidazole, which would be crucial for the identification of this compound using GC-MS. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that can be applied to a wide range of compounds, including those not amenable to GC. For imidazole-containing pharmaceuticals, LC-MS methods have been developed for their determination in various dosage forms and biological fluids. bldpharm.com The high sensitivity of LC-MS makes it particularly useful for detecting trace amounts of the compound.
Spectrophotometric and Spectroscopic Methods for Quantitative Analysis
Spectrophotometric and spectroscopic methods provide alternative and sometimes complementary approaches for the quantification of imidazole derivatives.
UV-Visible Spectrophotometry:
UV-Visible spectrophotometry is a simple and cost-effective method for quantitative analysis. Methods have been developed for the determination of imidazole derivatives based on their reaction with specific reagents to form colored chromogens that can be measured at a specific wavelength. researchgate.netresearchgate.net For instance, a method for the determination of chlordiazepoxide involves an oxidative coupling reaction to produce a colored dye. researchgate.net The development of such a method for this compound would require identifying a suitable color-forming reaction.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). 1H and 13C NMR are routinely used to confirm the structure of synthesized imidazole compounds. nih.govresearchgate.net Multinuclear NMR (including 1H, 77Se, and 199Hg) has been used to study the binding of a related benzimidazole (B57391) derivative to metal ions, demonstrating the detailed structural information that can be obtained. acs.org
Advanced Separation and Detection Strategies for Complex Matrices
The analysis of this compound in complex matrices, such as environmental samples or biological fluids, often requires more advanced strategies to overcome interferences.
Advanced sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be employed to isolate and concentrate the analyte before instrumental analysis. For example, an accelerated water sample preparation (AWASP) method has been developed for the GC-MS quantification of 1,1-dimethylhydrazine transformation products in aqueous solutions, which includes imidazole derivatives. nih.govmdpi.com
Furthermore, the use of high-resolution mass spectrometry (HRMS) can provide enhanced selectivity and the ability to identify unknown metabolites or degradation products of the target compound. The development of methods for related compounds, such as the anti-cancer drug nirogacestat (B609584) which contains an imidazole moiety, highlights the use of advanced analytical techniques to handle complex molecules and their potential side products. wikipedia.org
Future Research Directions and Perspectives for 1,4 Dimethyl 2,3 Dihydro 1h Imidazol 2 One
Rational Design and Synthesis of New Derivatives with Enhanced Properties
The structural scaffold of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one provides a versatile platform for the rational design and synthesis of new derivatives with enhanced or specific properties. By introducing various functional groups at different positions of the imidazole (B134444) ring, researchers can modulate the molecule's electronic, steric, and physicochemical characteristics. This approach, often referred to as a hybrid pharmacophore approach, has been successful in creating libraries of novel imidazole derivatives with potential applications in medicinal chemistry. nih.gov Future work could involve the synthesis of derivatives bearing different alkyl or aryl substituents to investigate their impact on biological activity or material properties. semanticscholar.orgnih.gov The "click chemistry" approach, known for its high efficiency and selectivity, could also be employed to generate a diverse range of new compounds based on the this compound core. nih.gov
Integration of Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming indispensable tools for understanding the structure-function relationships of molecules. nih.gov In the context of this compound, computational studies can provide valuable insights into its molecular geometry, electronic properties (like HOMO-LUMO energy gaps), and reactivity. nih.gov These theoretical predictions can guide the rational design of new derivatives by forecasting how structural modifications will influence their properties. For example, molecular docking simulations can be used to predict the binding affinity of novel derivatives with specific biological targets, aiding in the discovery of new therapeutic agents. nih.gov Furthermore, computational models can help in the interpretation of experimental data and provide a deeper understanding of the underlying chemical and physical phenomena.
Investigation of Synergistic Effects in Multi-Component Systems (e.g., co-crystallization, host-guest chemistry)
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, opens up possibilities for its use in multi-component systems. nih.gov Future research could explore the co-crystallization of this compound with other molecules to form novel crystalline materials with unique properties. The formation of host-guest complexes, where this compound acts as either the host or the guest, could also be investigated for applications in areas such as molecular recognition, sensing, and controlled release. The study of its coordination chemistry with metal ions is another promising avenue, as demonstrated by the behavior of analogous imidazole derivatives in forming metal complexes. acs.org
Expansion into Emerging Fields of Materials Science and Bio-inspired Applications
The unique properties of the imidazole core suggest that this compound and its derivatives could find applications in emerging fields of materials science. For instance, related imidazole-containing compounds have been investigated as components in organic electronics, such as n-type dopants in organic thin-film transistors (OTFTs). Future research could explore the potential of this compound in similar applications, as well as in the development of novel polymers, ionic liquids, and functional materials. Bio-inspired applications are also a fertile ground for future exploration. Given that the imidazole ring is a core component of many biologically important molecules, there is potential to develop bio-inspired catalysts, sensors, and materials based on the this compound scaffold. nih.govresearchgate.net
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR can confirm methyl group positions (δ 2.3–2.6 ppm for N-CH₃ and δ 1.2–1.5 ppm for dihydro ring protons). ¹³C NMR distinguishes carbonyl (δ 165–170 ppm) and quaternary carbons .
- X-ray crystallography : Essential for confirming the dihydroimidazolone ring conformation and methyl group orientation. Refinement protocols (e.g., SHELXL) are critical for resolving hydrogen atom positions and verifying bond angles .
How do the methyl substituents in this compound influence its electronic and steric properties compared to non-methylated analogs?
Q. Advanced Research Focus
- Electronic effects : Methyl groups donate electron density via inductive effects, increasing the basicity of the imidazolone nitrogen. Computational studies (DFT) show reduced electrophilicity at the carbonyl carbon compared to unsubstituted derivatives .
- Steric effects : The 1,4-dimethyl configuration introduces steric hindrance, limiting accessibility for nucleophilic attack. Comparative kinetic studies with diphenyl-substituted analogs (e.g., 4,5-diphenyl derivatives) reveal slower reaction rates in substitution reactions .
What mechanistic pathways explain the oxidation of this compound, and how do substituents dictate product formation?
Q. Advanced Research Focus
- Oxidation to N-oxides : Using H₂O₂ or mCPBA, the reaction proceeds via a radical intermediate stabilized by the imidazolone ring. Methyl groups at the 1,4-positions direct oxidation to the N3 position, forming 1,4-dimethyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one .
- Competing pathways : Electron-withdrawing substituents favor ring-opening oxidation, while methyl groups promote retention of the heterocyclic core. Mechanistic studies using isotopic labeling (¹⁸O) and ESR spectroscopy are recommended to validate intermediates .
How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- DFT applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon exhibits high electrophilicity (f⁻ > 0.1), making it prone to nucleophilic attack .
- Transition state analysis : Simulate reaction pathways with halogens (e.g., Cl⁻) to predict activation energies. Methyl groups increase steric strain in transition states, correlating with experimental observations of reduced reactivity compared to smaller substituents .
How should researchers address contradictory data in the literature regarding the catalytic efficiency of Pd-based systems in synthesizing this compound?
Q. Methodological Approach
- Controlled replication : Reproduce studies under identical conditions (solvent, catalyst source, temperature). For example, Pd(OAc)₂ vs. PdCl₂ may yield discrepancies due to ligand exchange dynamics .
- Advanced characterization : Use XPS to verify catalyst oxidation states and TEM to assess nanoparticle dispersion. Correlate these with turnover numbers (TON) to identify optimal catalytic systems .
What strategies optimize the regioselectivity of functionalization reactions on the imidazolone ring?
Q. Advanced Research Focus
- Directing groups : Introduce temporary protecting groups (e.g., Boc at N3) to steer electrophilic substitution to the C5 position.
- Metal-mediated catalysis : Utilize Cu(I) to promote Ullmann-type coupling at sterically accessible sites. Methyl groups at 1,4-positions favor C5 functionalization due to reduced steric clash .
How does the compound’s stability under acidic/basic conditions impact its applicability in drug discovery?
Q. Advanced Research Focus
- pH-dependent degradation : Under acidic conditions (pH < 3), the dihydroimidazolone ring undergoes hydrolysis to form urea derivatives. Basic conditions (pH > 10) promote ring contraction via deprotonation and rearrangement .
- Stabilization strategies : Co-crystallization with cyclodextrins or formulation in solid dispersions enhances stability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
